N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-nitrophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-3-4-8-13)12-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZLOXHFCMWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-nitroaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: N-(2-aminophenyl)pyrrolidine-1-carboxamide.
Substitution: Various substituted pyrrolidine-1-carboxamides depending on the nucleophile used.
Hydrolysis: Pyrrolidine-1-carboxylic acid and 2-nitroaniline.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(2-nitrophenyl)pyrrolidine-1-carboxamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. For example, one study reported that a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus, suggesting its potential as a narrow-spectrum antibiotic .
Table 2: Antibacterial Activity of Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 4b | Staphylococcus aureus | 15.6 | Narrow-spectrum |
| 4k | E. coli | 31.25 | Broad-spectrum |
Antioxidant Activity
The antioxidant properties of this compound derivatives were evaluated using the DPPH and ABTS radical scavenging assays. Notably, some derivatives recorded IC50 values significantly lower than standard antioxidants like ascorbic acid, indicating their potential in mitigating oxidative stress-related diseases .
Table 3: Antioxidant Activity Results
| Compound ID | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) |
|---|---|---|
| 4a | 1.22 × 10^-3 | Not reported |
| 4k | 1.45 × 10^-4 | Not reported |
Pain Management
This compound derivatives have been investigated for their role as transient receptor potential vanilloid type 1 (TRPV1) antagonists, which can inhibit nociceptive signals from peripheral to central nervous systems. A notable compound demonstrated an IC50 value of 2.66 nM for TRPV1 antagonism, indicating potential for pain relief without the side effects commonly associated with other analgesics .
Diabetes Management
Certain derivatives have shown promise as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and lipid regulation. Compounds exhibited low nanomolar EC50 values for both PPARα and PPARγ, suggesting their utility in managing type 2 diabetes .
Case Study: Antimicrobial Efficacy
In a study aimed at combating antibiotic resistance, researchers synthesized a series of N-(2-nitrophenyl)pyrrolidine-2-carboxamides and tested their efficacy against various bacterial strains. The results indicated that specific derivatives not only displayed potent antibacterial activity but also had favorable safety profiles compared to traditional antibiotics .
Case Study: TRPV1 Antagonism
Another investigation focused on the design of CNS-penetrant TRPV1 antagonists based on the pyrrolidine scaffold. The study highlighted how modifications to the structure influenced both binding affinity and selectivity, paving the way for new analgesic therapies .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)pyrrolidine-1-carboxamide and its derivatives often involves the inhibition of specific enzymes or receptors. The nitrophenyl group can interact with the active site of enzymes, blocking substrate binding and thus inhibiting enzyme activity. Additionally, the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Positional Isomers: Nitro Group Substitution
- N-(3-Nitrophenyl)pyrrolidine-1-carboxamide (CAS: 35799-28-1): Shares the same molecular formula (C₁₁H₁₃N₃O₃) but differs in the nitro group position (meta vs. ortho). Reported melting points for similar nitro-substituted carboxamides range from 165–179°C (e.g., N-(4-bromophenyl) analog: 179°C) , suggesting comparable thermal stability.
- N-(2-Aminophenyl)pyrrolidine-1-carboxamide (CAS: 1118786-84-7): Reduced form of the 2-nitro compound, with a molecular weight of 205.26 g/mol due to the replacement of the nitro group (–NO₂) with an amine (–NH₂). The amino group introduces electron-donating effects, increasing basicity and altering hydrogen-bonding capabilities. This derivative may serve as a precursor or metabolite in pharmaceutical applications .
Substituent Variations on the Phenyl Ring
Complex Pharmacologically Active Derivatives
Upadacitinib (CAS: 1310726-60-3):
- A clinically approved Janus kinase (JAK) inhibitor with a pyrrolidine carboxamide core.
- Features a trifluoroethyl group and fused heterocyclic rings, increasing molecular weight (380.37 g/mol ) and complexity.
- Demonstrates enhanced biological activity due to targeted substituents, highlighting the importance of structural optimization in drug design .
-
- A TRPV1 antagonist with a thiazole-pyrrolidine scaffold.
- The thiazole ring introduces aromaticity and hydrogen-bonding sites, differentiating its mechanism from nitro-substituted carboxamides.
Physical Properties
Biological Activity
N-(2-nitrophenyl)pyrrolidine-1-carboxamide is a compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a nitrophenyl group and a carboxamide moiety. The presence of the nitro group significantly influences the compound's reactivity and biological interactions, making it a valuable subject for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, enhancing its interaction with biological targets. The pyrrolidine ring contributes to structural stability and binding affinity through hydrophobic interactions and hydrogen bonding .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as novel antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4b | 15.6 | Staphylococcus aureus |
| 4k | 12.5 | Escherichia coli |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that this compound can significantly reduce the expression of inflammatory markers such as iNOS and COX-2, suggesting its potential use in treating inflammatory conditions .
Apoptosis Induction
Recent findings suggest that this compound may induce apoptosis in cancer cell lines. For example, treatment with this compound led to increased levels of pro-apoptotic proteins (Bax and caspase-3) while decreasing anti-apoptotic proteins (Bcl-2), highlighting its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various N-(2-nitrophenyl) derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited potent activity against Staphylococcus aureus, with MIC values lower than those of conventional antibiotics .
- Anti-inflammatory Mechanisms : In an experimental model, this compound was shown to downregulate COX-2 expression in macrophages, demonstrating its potential as an anti-inflammatory therapeutic agent .
- Cancer Research : In vitro studies on HepG2 cells revealed that treatment with this compound resulted in significant apoptosis rates, suggesting its role in cancer therapy by targeting cell death pathways .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-nitrophenyl)pyrrolidine-1-carboxamide?
Answer:
A widely used approach involves aryne-mediated coupling reactions . For example, NaH-initiated aryne generation enables the arylation of secondary amides, as demonstrated in the synthesis of structurally related pyrrolidine carboxamides . Key steps include:
- Aryne precursor activation (e.g., using NaH as a base).
- Nucleophilic attack by the pyrrolidine carboxamide moiety.
- Purification via column chromatography and structural validation using NMR and HRMS.
Alternative routes may involve Ugi multicomponent reactions or direct coupling of pre-functionalized nitroaryl intermediates with pyrrolidine derivatives.
Basic: How is the crystal structure of this compound determined, and what software tools are essential for analysis?
Answer:
Crystallographic analysis typically employs single-crystal X-ray diffraction (SC-XRD) . The SHELX suite (e.g., SHELXL for refinement) is critical for solving and refining structures, particularly for small molecules . Workflow includes:
- Data collection using a diffractometer.
- Structure solution via direct methods (e.g., SHELXS) or charge flipping (SHELXD).
- Visualization and analysis using tools like Mercury , which enables hydrogen-bonding network analysis, packing diagrams, and comparison with related structures (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide in COD entry 2230670) .
Advanced: How can researchers optimize reaction yields during the synthesis of this compound?
Answer:
Yield optimization requires systematic reaction parameter screening :
- Temperature control : Elevated temperatures (e.g., 80–100°C) improve reaction rates but may promote side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaryl intermediates.
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve efficiency.
For example, related pyrrolidine carboxamides achieved yields of 34–68% under varying conditions, highlighting the impact of substituent electronic effects . Design of Experiments (DoE) approaches are recommended for multivariate optimization.
Advanced: How should researchers address contradictions in biological activity data for this compound derivatives?
Answer:
Contradictions often arise from assay variability or structural isomerism . Mitigation strategies include:
- Orthogonal assays : Validate receptor binding (e.g., AT₁ receptor affinity in pyrrolidine-2-carboxamide derivatives ) using both radioligand and functional assays.
- Stereochemical analysis : Ensure enantiomeric purity via chiral HPLC or X-ray crystallography (e.g., COD data for related compounds ).
- Computational docking : Compare binding poses of active vs. inactive derivatives using software like AutoDock or Schrödinger Suite.
Methodological: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., coupling constants for nitro group orientation ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-TOF with <2 ppm error ).
- HPLC-PDA/MS : Quantifies purity and identifies degradation products.
- Elemental analysis : Complementary to HRMS for elemental composition verification.
Advanced: What computational strategies are employed to predict the physicochemical and pharmacological properties of this compound?
Answer:
- Molecular dynamics (MD) simulations : Assess conformational flexibility in solution.
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., nitro group charge distribution) and reaction pathways.
- ADMET prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic stability.
Crystallographic data (e.g., COD entries ) provide starting geometries for simulations.
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to enhance the bioactivity of this compound derivatives?
Answer:
SAR strategies include:
- Substituent variation : Modify the nitro group position or replace it with bioisosteres (e.g., cyano, trifluoromethyl) to alter electronic and steric profiles.
- Pyrrolidine ring functionalization : Introduce methyl or fluoro groups to improve metabolic stability (e.g., 2-(1,3-benzodioxol-5-yl) derivatives ).
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
